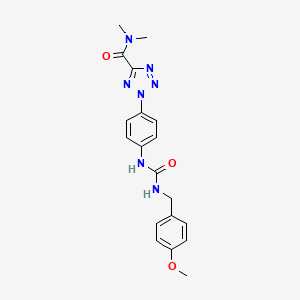
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N7O3 and its molecular weight is 395.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction involves the formation of carbon–carbon bonds, which could potentially affect various biochemical pathways depending on the specific context .
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, it could be involved in the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence the compound’s action, especially if it is involved in reactions such as the suzuki–miyaura coupling .
生物活性
The compound 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Tetrazole ring fused with a carboxamide group.
- Functional Groups : Ureido and methoxybenzyl substituents enhance its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the tetrazole moiety is known to interact with various enzymes, potentially serving as an inhibitor.
- Receptor Modulation : It may act on specific receptors in cellular pathways, influencing signaling cascades involved in cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with ureido linkages have been tested against various bacterial strains (e.g., E. coli, S. aureus) and fungi, demonstrating zones of inhibition ranging from 9 to 20 mm with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results indicated that the compound exhibits selective cytotoxicity, potentially offering a therapeutic window for cancer treatment without significant toxicity to normal cells .
Antiproliferative Effects
In vitro studies have suggested that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms appear to involve the activation of apoptotic pathways and inhibition of cell cycle progression at G2/M phase, leading to increased cell death in malignant cells while sparing normal tissues .
Data Table: Summary of Biological Activities
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of structurally similar compounds, revealing that those with methoxy groups showed enhanced activity against fungal strains like Candida albicans and Aspergillus niger. This suggests that the methoxybenzyl group in our compound could similarly enhance antimicrobial potency .
- Cytotoxicity in Cancer Models : In a comparative analysis involving several ureido derivatives, the compound demonstrated superior cytotoxic effects against EAC cells compared to standard chemotherapeutics like 5-fluorouracil. This highlights its potential as a lead compound for further development in oncology .
属性
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-25(2)18(27)17-22-24-26(23-17)15-8-6-14(7-9-15)21-19(28)20-12-13-4-10-16(29-3)11-5-13/h4-11H,12H2,1-3H3,(H2,20,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBGFBJOQNPAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













